2,4-Dimethyloxazol-5-amine
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Overview
Description
2,4-Dimethyloxazol-5-amine is a heterocyclic compound featuring an oxazole ring with two methyl groups at positions 2 and 4, and an amine group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyloxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dimethyl-3-oxobutanenitrile with hydroxylamine hydrochloride, followed by cyclization to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyloxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products: The major products formed from these reactions include oxidized oxazole derivatives, reduced amine derivatives, and substituted oxazole compounds with diverse functional groups.
Scientific Research Applications
2,4-Dimethyloxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyloxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group at position 5 can form hydrogen bonds or electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the oxazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
2,4-Dimethyloxazole: Lacks the amine group at position 5, resulting in different reactivity and biological activity.
2,4-Dimethylthiazole: Contains a sulfur atom instead of an oxygen atom in the ring, leading to distinct chemical properties and applications.
2,4-Dimethylimidazole: Features two nitrogen atoms in the ring, which affects its basicity and coordination chemistry.
Uniqueness: 2,4-Dimethyloxazol-5-amine is unique due to the presence of both methyl groups and an amine group, which confer specific reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2,4-dimethyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHIXFYXUQBKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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